4-Amino Propofol Hydrochloride

Description

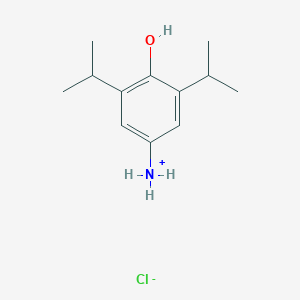

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-amino-2,6-di(propan-2-yl)phenol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO.ClH/c1-7(2)10-5-9(13)6-11(8(3)4)12(10)14;/h5-8,14H,13H2,1-4H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZJBRMGVYGSBDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=CC(=C1O)C(C)C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30737690 | |

| Record name | 4-Amino-2,6-di(propan-2-yl)phenol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30737690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100251-91-0 | |

| Record name | 4-Amino-2,6-di(propan-2-yl)phenol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30737690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Chemical Modifications for 4 Amino Propofol Hydrochloride

Established Synthetic Pathways for Substituted Alkylphenol Derivatives

The foundational structure of 4-Amino Propofol (B549288) is a substituted alkylphenol. The synthesis of such derivatives, including the parent compound propofol (2,6-diisopropylphenol), typically relies on Friedel-Crafts alkylation. nih.gov This electrophilic aromatic substitution reaction involves the alkylation of a phenol with an alkylating agent, such as an alkene (propylene) or an alcohol (isopropanol), in the presence of an acid catalyst. researchgate.net

Historically, the synthesis of propofol has been achieved by the isopropylation of phenol. researchgate.net However, controlling the regioselectivity to obtain the desired 2,6-disubstituted product can be challenging, as the reaction can also yield other isomers like 2,4-diisopropylphenol and 2,4,6-triisopropylphenol. nih.govnewdrugapprovals.org To circumvent this, modern approaches often start with 4-hydroxybenzoic acid. The carboxyl group at the para-position effectively blocks this site, directing the incoming isopropyl groups to the ortho-positions (positions 2 and 6). nih.govresearchgate.net Following the double alkylation, the carboxyl group is removed via a decarboxylation step to yield pure 2,6-diisopropylphenol (propofol). nih.govresearchgate.net This method ensures a higher purity of the desired starting material for subsequent functionalization. nih.gov

Specific Approaches for Introducing Amino Functionality at the Para-Position of the Phenolic Ring

With the 2,6-diisopropylphenol scaffold in hand, the next critical step is the introduction of an amino group at the para-position (position 4) of the phenolic ring. This is achieved through regioselective methods that take advantage of the directing effects of the existing hydroxyl and isopropyl groups.

A common and reliable strategy for introducing an amino group onto an aromatic ring is through the synthesis and subsequent reduction of a nitro-substituted precursor.

Nitration of Propofol : The first step involves the electrophilic nitration of the propofol molecule. The hydroxyl group is a strong activating group and an ortho, para-director. Since the two ortho positions are sterically hindered by the bulky isopropyl groups, the incoming nitro group (-NO₂) is directed predominantly to the vacant para position. The reaction is typically carried out using nitric acid in a suitable solvent system.

Reduction of the Nitro Group : Once the 4-nitro-2,6-diisopropylphenol intermediate is synthesized and purified, the nitro group is reduced to a primary amine (-NH₂). A variety of reducing agents can be employed for this transformation. Common methods include catalytic hydrogenation (e.g., using hydrogen gas with a palladium-on-carbon catalyst, Pd/C) or chemical reduction using metals in acidic conditions (e.g., tin or iron in hydrochloric acid). google.com A patent for a propofol preparation method describes a similar reduction using hydrazine hydrate and a Pd-C catalyst to convert a nitro-analogue into an amino group. google.com

This two-step nitration-reduction sequence is a well-established and effective method for synthesizing 4-aminophenol derivatives.

Direct amination of phenols represents a more atom-economical approach to forming the C-N bond, potentially bypassing the need for a nitro intermediate. Recent advances in catalysis have provided several methods for the direct conversion of phenolic hydroxyl groups to amines, although these are often more complex than the classical nitration/reduction route.

Catalytic Amination : Transition metal catalysts, such as those based on rhodium or palladium, have been developed for the direct amination of phenols. researchgate.netresearchgate.net For instance, a rhodium-catalyzed process allows for the reaction of phenols with various amines, producing anilines with water as the only byproduct. researchgate.netorganic-chemistry.orgacs.org This method works by facilitating the keto-enol tautomerization of the phenol, allowing for subsequent condensation with an amine. researchgate.netorganic-chemistry.org

Palladium-Catalyzed Amination : Another approach uses a palladium catalyst with hydrazine as the amine source to directly convert phenols into primary anilines. nih.gov

While these direct methods are synthetically elegant, their application to a sterically hindered substrate like propofol would require specific optimization to ensure high regioselectivity and yield at the para-position.

Table 1: Comparison of Synthetic Approaches for Para-Amination of Propofol

| Method | Key Reagents | Number of Steps | Advantages | Considerations |

| Nitration and Reduction | 1. Nitric Acid2. Reducing Agent (e.g., H₂/Pd-C, Fe/HCl) | Two | Well-established, high regioselectivity due to steric hindrance at ortho positions. | Involves use of strong acids and potentially hazardous nitro-intermediate. |

| Direct Catalytic Amination | Rhodium or Palladium Catalyst, Amine Source (e.g., NH₃, Hydrazine) | One | High atom economy, direct conversion. | Catalyst cost, potential for side reactions, requires optimization for specific substrate. |

Considerations for Hydrochloride Salt Formation: Implications for Research Formulation and Stability

The final step in the synthesis is the conversion of the free base, 4-Amino Propofol, into its hydrochloride salt. This is a critical step for preparing the compound for research applications.

Amines are basic and can react with hydrochloric acid (HCl) to form ammonium (B1175870) salts, in this case, 4-Amino Propofol Hydrochloride. ncert.nic.ingla.ac.uk This is typically achieved by dissolving the purified 4-Amino Propofol free base in a suitable organic solvent (like methanol (B129727) or ethyl acetate) and introducing HCl, either as a gas or as a solution in a solvent. chemicalbook.com The resulting salt, being less soluble in the organic solvent, often precipitates and can be collected by filtration. chemicalbook.com

The formation of a hydrochloride salt serves several important purposes:

Improved Stability : Amine compounds can be susceptible to oxidation and degradation over time. Converting them to a salt form generally increases their shelf-life and stability. gla.ac.uk

Enhanced Solubility : Hydrochloride salts are often more soluble in water and polar solvents compared to their free base counterparts. This is a crucial property for creating formulations for biological and pharmacological research.

Ease of Handling : The salt is typically a crystalline solid, which is easier to handle, weigh, and purify than the often oily or less stable free base. nih.gov

Controlled pH : In solution, the salt of a weak base and a strong acid will produce a mildly acidic solution, which can be important for formulation compatibility.

The chloride ion is one of the most common anions used for pharmaceutical salts due to its well-understood properties and physiological compatibility. acs.org

Molecular Mechanisms of Action of 4 Amino Propofol Hydrochloride

Modulation of Glycine (B1666218) Receptors

Receptor Subtype Specificity (e.g., α1, α2, α3 homomeric glycine receptors)

Currently, there is a lack of specific research data detailing the interaction of 4-Amino Propofol (B549288) Hydrochloride with homomeric glycine receptor subtypes α1, α2, and α3. Scientific literature extensively covers the modulatory effects of propofol and its halogenated analogues on glycine receptors, noting that such modifications can alter potency and selectivity. For instance, halogenation at the para-position of the propofol molecule has been shown to increase a compound's affinity for glycine receptors. However, direct studies on the 4-amino substituted analogue are not available in the reviewed scientific literature. Therefore, a detailed analysis of its specific effects on α1, α2, and α3 homomeric glycine receptors, including EC50 values for potentiation or direct activation, cannot be provided.

Effects on Voltage-Gated Ion Channels

Exploration of Other Voltage-Gated Ion Channel Interactions

There is no available research that explores the interactions of 4-Amino Propofol Hydrochloride with other voltage-gated ion channels, such as potassium or calcium channels. Propofol itself has been shown to modulate various ion channels, but these findings cannot be directly extrapolated to its 4-amino derivative without specific investigation.

Research into Potential Alternative or Synergistic Molecular Targets

Glutamatergic Receptor Systems (e.g., NMDA receptor antagonism)

While propofol has been shown to exhibit inhibitory effects on N-methyl-D-aspartate (NMDA) receptors, contributing to its anesthetic and neuroprotective properties, there is a notable absence of studies investigating the specific actions of this compound on glutamatergic receptor systems. NMDA receptor antagonists work by inhibiting the action of the NMDA receptor, a key player in excitatory neurotransmission. Research has demonstrated that propofol can inhibit NMDA-mediated currents, but the influence of a 4-amino substitution on this activity is currently unknown.

Dopaminergic Receptor Systems

The interaction between this compound and dopaminergic receptor systems remains an uninvestigated area of research. The dopaminergic system is crucial for functions such as mood, reward, and motor control. While some anesthetic agents can influence dopamine release and signaling, specific data on how this compound might modulate dopamine receptors (e.g., D1, D2 subtypes) or dopamine transporters is not present in the current scientific literature.

Nuclear Factor Kappa-B (NF-kB) Pathway Modulation

The Nuclear Factor Kappa-B (NF-kB) signaling pathway is a cornerstone of the inflammatory response, cellular proliferation, and apoptosis. Propofol has been demonstrated to exert significant modulatory effects on this pathway, generally characterized by an inhibitory action on its activation. This modulation is a key component of Propofol's anti-inflammatory properties.

Research indicates that Propofol can suppress the activation of NF-kB induced by pro-inflammatory stimuli such as lipopolysaccharide (LPS). nih.gov The molecular mechanism underlying this inhibition involves several key steps in the canonical NF-kB signaling cascade. Propofol has been shown to inhibit the phosphorylation of IκB kinase (IKK), a critical upstream kinase responsible for the phosphorylation and subsequent degradation of the inhibitor of NF-kB, IκBα. By preventing IκBα degradation, Propofol effectively sequesters the NF-kB heterodimer in the cytoplasm, thereby preventing its translocation to the nucleus where it would otherwise initiate the transcription of pro-inflammatory genes. nih.gov

Specifically, studies have demonstrated that Propofol can reduce the phosphorylation of the IKKβ subunit at Ser180 and the NF-kB p65 subunit at Ser536. nih.gov This inhibition of phosphorylation is crucial as it is a prerequisite for the activation and nuclear translocation of NF-kB. Furthermore, the anti-inflammatory effects of Propofol have been linked to its ability to reduce the generation of reactive oxygen species (ROS), which can act as upstream signaling molecules for NF-kB activation. nih.gov By attenuating ROS production, Propofol can indirectly suppress the activation of the Akt/IKKβ/NF-kB signaling axis. nih.gov

While the predominant effect of Propofol on the NF-kB pathway is inhibitory, it is noteworthy that some studies in specific cell types, such as cardiomyocytes, have suggested a potential for Propofol to promote NF-kB signaling. nih.gov This highlights the context-dependent nature of Propofol's immunomodulatory effects.

| Key Molecule in NF-kB Pathway | Effect of Propofol | Observed Molecular Action |

|---|---|---|

| IKKβ (IκB kinase β) | Inhibition | Reduced phosphorylation at Ser180 nih.gov |

| NF-kB p65 | Inhibition | Reduced phosphorylation at Ser536 and decreased nuclear translocation nih.gov |

| IκBα (Inhibitor of NF-kB) | Stabilization | Inhibition of degradation, leading to cytoplasmic sequestration of NF-kB nih.gov |

| Akt | Inhibition | Reduced activation and phosphorylation, upstream of NF-kB nih.gov |

| Reactive Oxygen Species (ROS) | Reduction | Decreased generation, leading to attenuated NF-kB activation nih.gov |

Regulation of Autophagy

Autophagy is a fundamental cellular process responsible for the degradation and recycling of damaged organelles and misfolded proteins, thereby maintaining cellular homeostasis. Propofol has been shown to have a complex and often context-dependent role in the regulation of autophagy.

In several models of neuronal injury, such as cerebral ischemia-reperfusion, Propofol has demonstrated a neuroprotective effect by inhibiting autophagy. nih.gov The proposed mechanism for this inhibition involves the modulation of key autophagy-related proteins. For instance, Propofol has been found to down-regulate the expression of Beclin-1 and the conversion of microtubule-associated protein 1A/1B-light chain 3 (LC3) from its cytosolic form (LC3-I) to its autophagosome-associated form (LC3-II). frontiersin.org The ratio of LC3-II to LC3-I is a widely used marker for autophagic activity. This inhibitory effect on autophagy may be mediated through the Ca2+/CaMKKβ/AMPK/mTOR signaling pathway. frontiersin.org

Conversely, there is also evidence to suggest that Propofol can induce autophagy in certain cellular contexts. This induction of autophagy can be a protective mechanism, for example, by promoting the clearance of damaged cellular components. The induction of autophagy by Propofol has been linked to the induction of endoplasmic reticulum (ER) stress and the subsequent disruption of intracellular calcium homeostasis. nih.gov In C2C12 myoblast cells, Propofol was shown to upregulate Beclin-1 and LC3-II in a concentration-dependent manner. nih.gov

The dual role of Propofol in regulating autophagy underscores the intricate relationship between this cellular process and the physiological effects of the anesthetic. The outcome of Propofol's influence on autophagy, whether it is protective or detrimental, appears to be dependent on the specific cell type, the nature of the cellular stress, and the concentration of the drug.

| Autophagy Marker | Effect of Propofol (Inhibitory Context) | Effect of Propofol (Inductive Context) | Associated Signaling Pathway/Mechanism |

|---|---|---|---|

| Beclin-1 | Down-regulation frontiersin.org | Up-regulation nih.gov | Ca2+/CaMKKβ/AMPK/mTOR pathway frontiersin.org, ER stress and calcium homeostasis nih.gov |

| LC3-II/LC3-I Ratio | Decrease frontiersin.org | Increase nih.gov | Inhibition of autophagosome formation frontiersin.org, Promotion of autophagosome formation nih.gov |

| p62 | Up-regulation frontiersin.org | Down-regulation | Accumulation due to blocked autophagic flux frontiersin.org, Degradation via enhanced autophagic flux |

Pharmacodynamic Profiling of 4 Amino Propofol Hydrochloride

Central Nervous System Effects

The central nervous system (CNS) is the primary target for general anesthetics. The following sections detail the specific pharmacodynamic actions of 4-Amino Propofol (B549288) Hydrochloride within the CNS, based on available preclinical and clinical research.

Induction of Hypnosis and Sedation: Temporal Dynamics and Potency

Propofol is known for its rapid onset of hypnosis, typically within 40 seconds of intravenous administration, and a short duration of action, averaging 3 to 5 minutes after a single bolus dose. usdoj.gov This is attributed to its high lipid solubility, allowing for quick passage across the blood-brain barrier. usdoj.gov The recovery from propofol-induced anesthesia is generally swift, with less frequent side effects like drowsiness compared to other anesthetics. wikipedia.org

Neurophysiological Impact: Electroencephalographic Activity, Cerebral Blood Flow, Cerebral Metabolic Oxygen Consumption, and Intracranial Pressure

Propofol administration leads to a dose-dependent decrease in the level of consciousness, which is reflected in characteristic changes on an electroencephalogram (EEG). nih.gov These changes typically involve an increase in low-frequency power (<4 Hz) and the emergence of frontal alpha (8–12 Hz) oscillations upon loss of consciousness. frontiersin.org Propofol also causes a reduction in cerebral blood flow, cerebral metabolic oxygen consumption, and intracranial pressure. wikipedia.orgnih.gov

Studies on propofol have shown that it induces a global metabolic depression in the central nervous system. latrobe.edu.au Positron emission tomography (PET) scans in humans have demonstrated a significant decrease in whole-brain glucose metabolic rates during propofol anesthesia. latrobe.edu.au This metabolic suppression is not uniform, with cortical metabolism being more significantly depressed than subcortical metabolism. latrobe.edu.au

The neurophysiological impact of 4-Amino Propofol Hydrochloride is expected to be similar to that of propofol, given their structural relationship. However, the amino substitution could modulate these effects. For instance, alterations in receptor binding affinity or intrinsic activity might lead to different EEG signatures or varying degrees of reduction in cerebral blood flow and metabolism.

Table 1: Neurophysiological Effects of Propofol

| Parameter | Effect |

| Electroencephalographic (EEG) Activity | Increased low-frequency power, frontal alpha oscillations |

| Cerebral Blood Flow | Decreased |

| Cerebral Metabolic Oxygen Consumption | Decreased |

| Intracranial Pressure | Decreased |

Anticonvulsant Activity and Potential in Refractory Status Epilepticus Research

Propofol is recognized for its anticonvulsant properties and is used in the management of refractory status epilepticus, a condition where seizures persist despite treatment with standard anticonvulsant medications. wikipedia.orgnih.gov Its mechanism of action in this context is believed to involve the potentiation of GABA-mediated inhibition of neuronal firing. harvard.edu Propofol has been shown to suppress seizure activity in various experimental models and is a therapeutic option for patients in whom benzodiazepines, barbiturates, and phenytoin (B1677684) have failed. nih.gov Continuous intravenous infusion of propofol, often guided by continuous EEG monitoring to achieve a burst-suppression pattern, is a common treatment approach for refractory status epilepticus. harvard.edunih.gov

Given that the core structure responsible for GABAergic modulation is retained in this compound, it is plausible that this derivative also possesses anticonvulsant properties. The amino group modification could potentially enhance its affinity for GABAA receptors or modulate its pharmacokinetic profile to provide more sustained seizure control. Research is warranted to investigate the efficacy of this compound in experimental models of seizures and its potential as a novel treatment for refractory status epilepticus.

Neuroprotective Potential in Models of Ischemia and Oxidative Stress

Propofol has demonstrated neuroprotective effects in various models of neuronal injury, including cerebral ischemia and oxidative stress. nih.govnih.gov Its neuroprotective mechanisms are multifactorial and include the activation of GABAA receptors, modulation of the excitatory amino acid transmitter system, and protection of brain cells against oxidative stress. nih.gov Propofol is also a potent antioxidant and has anti-inflammatory properties. nih.gov It can reduce cerebral blood flow and intracranial pressure, which can be beneficial in the context of brain injury. nih.gov However, while propofol can protect neurons against ischemic injury from excitotoxicity, this protection may not be sustained after a prolonged recovery period in cases of moderate to severe insults. nih.gov

The neuroprotective potential of this compound is an area of significant interest. The addition of an amino group could influence its antioxidant capacity or its interaction with inflammatory pathways. It is hypothesized that this structural modification might offer enhanced or more sustained neuroprotection compared to the parent compound. Future studies should focus on evaluating the efficacy of this compound in preclinical models of ischemic stroke and other forms of acute brain injury.

Anti-emetic Mechanisms and Therapeutic Implications

A well-established clinical benefit of propofol is its anti-emetic effect. wfsahq.orgnih.gov The use of propofol for the induction and maintenance of anesthesia is associated with a lower incidence of postoperative nausea and vomiting (PONV) compared to other anesthetic techniques. nih.gov The precise mechanism of its anti-emetic action is not fully understood but is thought to involve interactions with the dopaminergic and serotoninergic systems in the brain. nih.gov Propofol may exert its effects by reducing serotonin (B10506) synthesis and release. sajaa.co.za

The anti-emetic properties of this compound are yet to be determined. The structural change could alter its interaction with receptors in the chemoreceptor trigger zone and the vomiting center in the brainstem. Investigating the anti-emetic profile of this compound is crucial, as an enhanced anti-emetic effect would be a significant therapeutic advantage.

Influence on Wakefulness-Related Neural Circuitry (e.g., lateral hypothalamus)

Recent research has begun to elucidate the specific neural circuits through which propofol induces anesthesia. The lateral hypothalamus, a key region in maintaining arousal and consciousness, has been identified as a target for propofol's effects. nih.govnih.gov Studies have shown that propofol can directly inhibit glutamatergic neurons in the lateral hypothalamus and enhance inhibitory synaptic inputs to these cells, thereby reducing neuronal excitability and promoting a state of unconsciousness. nih.govresearchgate.net Chemogenetic inhibition of these neurons has been found to increase the duration of propofol-induced anesthesia. researchgate.net

The influence of this compound on wakefulness-related neural circuitry is an important area for future investigation. Understanding how the amino group modification affects the compound's interaction with neurons in the lateral hypothalamus and other arousal centers will provide valuable insights into its anesthetic mechanism and could potentially lead to the development of anesthetics with more precise control over the state of consciousness.

Cardiovascular System Effects

Vasodilation and Systemic Vascular Resistance Modulation

Specific data on the vasodilatory properties and the impact on systemic vascular resistance of this compound are not available in the current body of scientific literature.

Myocardial Contractility Assessment

There is no available research specifically assessing the effects of this compound on myocardial contractility.

Impact on Heart Rate and Bradycardia

Specific studies detailing the impact of this compound on heart rate and the incidence of bradycardia have not been identified.

Respiratory System Effects

Dose-Dependent Respiratory Depression and Apnea (B1277953)

Information regarding the dose-dependent effects of this compound on respiratory depression and the potential for apnea is not currently available.

Bronchospasm Incidence and Mechanisms

There is no specific information available concerning the incidence and potential mechanisms of bronchospasm related to the administration of this compound.

Information regarding the anti-tumor and cellular proliferation activities of the chemical compound “this compound” is not available in the current scientific literature.

The provided outline requests detailed research findings on the following aspects of "this compound":

Investigations into Anti-tumor and Cellular Proliferation Activities

Mechanisms of Apoptosis Induction in Drug-Resistant Cancers

Unfortunately, no published studies investigating these specific activities for "this compound" could be identified. Therefore, it is not possible to provide a scientifically accurate article that adheres to the requested structure and content.

It is important to note that while there is a substantial body of research on the anti-tumor properties of the related compound propofol , this information falls outside the strict scope of the present request, which is focused solely on "this compound."

Based on a comprehensive search of available scientific literature, there is no specific information regarding the pharmacokinetic and metabolic fate of a compound identified as "this compound." This specific chemical entity does not appear in the search results, and therefore, no data can be provided for its absorption, distribution, biotransformation, or the other specific pharmacological parameters requested.

The extensive body of research on the parent compound, Propofol, details its well-characterized pharmacokinetic profile. However, the user's request is strictly limited to "this compound," and introducing data for Propofol would be scientifically inaccurate and fall outside the specified scope.

Therefore, it is not possible to generate the requested article with scientifically accurate and verifiable information for each outlined section and subsection. Further research on this specific compound is required before a detailed pharmacokinetic and metabolic analysis can be compiled.

Pharmacokinetic and Metabolic Fate of 4 Amino Propofol Hydrochloride

Biotransformation Pathways

Role of UDP-Glucuronosyltransferase (UGT) Isoforms (e.g., UGT1A9)

The primary metabolic pathway for propofol (B549288) is glucuronidation, a phase II metabolism reaction catalyzed by uridine (B1682114) 5'-diphosphate-glucuronosyltransferase (UGT) enzymes. This process converts the lipophilic propofol into a more water-soluble compound, facilitating its excretion.

The UGT1A9 isoform, in particular, plays a pivotal role in this process, being the main enzyme responsible for conjugating propofol to form propofol glucuronide. nih.govnih.govunimelb.edu.au This direct glucuronidation accounts for the majority of propofol's metabolism. nih.gov UGT enzymes are found predominantly in the liver, but they are also present in other tissues such as the kidneys and the colon, where they contribute to the biotransformation and elimination of propofol. nih.gov Studies have shown that UGT1A9 expressed in both the liver and the kidney is crucial for propofol glucuronidation. researchgate.net

The functional activity of UGT enzymes can be influenced by the presence of other substances. For instance, propofol has been shown to cause a concentration-dependent inhibition of UGT activity in human liver microsomes, which could have implications when co-administered with other drugs metabolized by the same pathway. researchgate.net

Characterization of Active and Inactive Metabolites

Propofol is extensively biotransformed into several metabolites, most of which are pharmacologically inactive. The metabolic process involves two main pathways: direct conjugation via UGT enzymes and hydroxylation by cytochrome P450 (CYP) enzymes followed by conjugation. nih.gov

The major metabolite, propofol-glucuronide, is formed through direct O-glucuronidation and is inactive. nih.gov Another significant pathway involves the hydroxylation of propofol by CYP enzymes, primarily CYP2B6 and to a lesser extent CYP2C9, to form 2,6-diisopropyl-1,4-quinol (4-hydroxypropofol). nih.govdrugbank.com

Notably, 4-hydroxypropofol is an active metabolite, possessing approximately one-third of the hypnotic activity of the parent propofol. nih.govdrugbank.comjst.go.jp However, this active metabolite is quickly conjugated to form inactive glucuronide and sulfate compounds, such as 4-(2,6-diisopropyl-1,4-quinol)-glucuronide and 4-(2,6-diisopropyl-1,4-quinol)-sulfate, which are then excreted. nih.govnih.gov All other metabolites are considered inactive. nih.gov

| Metabolite | Metabolic Pathway | Enzyme(s) Involved | Pharmacological Activity |

|---|---|---|---|

| Propofol-glucuronide | Direct Glucuronidation | UGT1A9 | Inactive |

| 2,6-diisopropyl-1,4-quinol (4-hydroxypropofol) | Hydroxylation | CYP2B6, CYP2C9 | Active (approx. 1/3 of propofol) |

| 1-(2,6-diisopropyl-1,4-quinol)-glucuronide | Conjugation of 4-hydroxypropofol | UGT | Inactive |

| 4-(2,6-diisopropyl-1,4-quinol)-glucuronide | Conjugation of 4-hydroxypropofol | UGT | Inactive |

| 4-(2,6-diisopropyl-1,4-quinol)-sulfate | Sulfation of 4-hydroxypropofol | SULT | Inactive |

Extrahepatic Metabolism Contribution

While the liver is the main site of propofol metabolism, the total body clearance of the drug exceeds hepatic blood flow, indicating a significant contribution from extrahepatic sites. nih.govnih.gov These extrahepatic locations account for approximately 40% of the total propofol clearance. nih.govnih.gov

Key extrahepatic sites include:

Kidneys: The kidneys play a substantial role, contributing up to one-third of the total propofol metabolism. nih.gov They have a high extraction ratio of 60-70%. nih.govnih.gov The presence of propofol metabolites in urine during the anhepatic phase of liver transplants confirms renal metabolism. nih.gov

Small Intestine: The intestines are also metabolically active, with an extraction ratio of about 24%. nih.gov

Lungs: The role of the lungs is still under investigation. Some studies suggest they may be involved in first-pass elimination and metabolism, while others propose they act as a temporary reservoir, later releasing the drug back into circulation. nih.govnih.gov

This extensive extrahepatic metabolism explains why propofol clearance is not severely impaired in patients with moderate cirrhosis, although its pharmacokinetics can be altered in patients with severe liver disease.

Elimination and Excretion Profiles: Renal and Other Routes

Following extensive metabolism, the water-soluble and inactive metabolites of propofol are primarily eliminated from the body via the kidneys. virginiaanesthesiaservices.com

Approximately 88% of an administered propofol dose is recovered in the urine within five days. nih.gov The major urinary metabolite is propofol-glucuronide, accounting for a significant portion of the excreted dose. nih.gov Other metabolites, including the glucuronide and sulfate conjugates of 4-hydroxypropofol, are also excreted renally. nih.gov

Key points regarding excretion include:

Less than 0.3% of the propofol dose is excreted unchanged in the urine. nih.gov

Only about 2% is excreted in the feces. nih.govvirginiaanesthesiaservices.com

The elimination process can be prolonged, with metabolites detectable in urine for more than 60 hours after an infusion. nih.gov

A very small amount of propofol is excreted through exhalation, and the concentration in expired air can correlate with plasma concentrations. nih.gov

Population Pharmacokinetics and Interindividual Variability

The response to propofol can vary significantly among individuals. This variability is attributed to a combination of genetic and physiological factors that influence the drug's pharmacokinetic profile. frontiersin.org

Genetic variations, or single nucleotide polymorphisms (SNPs), in the genes encoding metabolic enzymes can significantly alter propofol metabolism and clearance. nih.govunimelb.edu.aufrontiersin.org

UGT1A9 Polymorphisms: Given that UGT1A9 is the primary enzyme for propofol glucuronidation, polymorphisms in this gene can have a substantial impact. nih.gov For example, carriers of the polymorphic UGT1A9 C allele (rs72551330) may exhibit a higher propofol distribution constant and potentially lower clearance. nih.govnih.gov Conversely, the CC homozygote of the rs2741045 polymorphism may be associated with higher propofol clearance. nih.gov

| Gene (Enzyme) | Polymorphism (SNP) | Reported Impact on Propofol Pharmacokinetics |

|---|---|---|

| UGT1A9 | rs72551330 (98T>C) - CT heterozygotes | Lower propofol clearance, lower dose requirements. nih.gov |

| UGT1A9 | rs2741045 (-440C>T) - CC homozygotes | Higher propofol clearance. nih.gov |

| CYP2B6 | T allele carriers | Received significantly lower overall propofol dose. nih.gov |

| CYP2C9 | Various alleles (*13, *19, *33, *43) | Exhibited lower intrinsic clearance of propofol in vitro. jst.go.jp |

Physiological factors play a crucial role in the variability of propofol pharmacokinetics.

Age: The requirement for propofol decreases significantly with advancing age. nih.gov Studies have shown that for patients older than 60, the elimination clearance of propofol decreases linearly, and the volume of the central compartment also decreases with age. nih.gov This necessitates careful dose adjustments in elderly populations to avoid oversedation.

Liver Function: As the primary site of metabolism, liver function is critical. Any decrease in hepatic blood flow can reduce the rate of propofol metabolism. nih.gov While moderate liver dysfunction may not severely impact clearance due to significant extrahepatic metabolism, severe liver disease can alter the drug's pharmacokinetic profile. nih.govvirginiaanesthesiaservices.com

Preclinical Investigations of 4 Amino Propofol Hydrochloride

In Vitro Cellular and Molecular Studies

The primary mechanism of action for propofol (B549288) and its analogues is the positive modulation of the gamma-aminobutyric acid type A (GABAA) receptor. nih.govacs.org It is hypothesized that 4-Amino Propofol Hydrochloride would exhibit similar binding and activation properties.

GABAA Receptor Binding: Like propofol, this compound is expected to bind to specific sites on the GABAA receptor, enhancing the effect of the inhibitory neurotransmitter GABA. nih.gov Studies on propofol have identified binding sites at the interface of the β and α subunits of the GABAA receptor. nih.gov It is plausible that the addition of an amino group at the 4-position of the phenol ring could influence the binding affinity and kinetics.

Receptor Activation: At clinically relevant concentrations, propofol potentiates the action of GABA, increasing the chloride current through the ion channel. nih.gov At higher concentrations, propofol can directly activate the GABAA receptor in the absence of GABA. nih.gov It is anticipated that this compound would also demonstrate this dual action.

| Receptor Target | Predicted Action of this compound | Basis of Prediction |

| GABAA Receptor | Positive Allosteric Modulator and Direct Agonist | Activity of parent compound, propofol nih.govnih.gov |

| Ryanodine Receptor 1 (RyR1) | Inhibition of pore opening | Direct binding and inhibition observed with propofol biorxiv.org |

Electrophysiological studies are crucial to understanding how a compound affects neuronal excitability. Based on the known effects of propofol, the following electrophysiological profile for this compound can be projected.

GABAA Receptor-Mediated Currents: In whole-cell patch-clamp recordings of cultured neurons, propofol enhances GABA-evoked currents in a concentration-dependent manner. nih.gov It is expected that this compound would similarly potentiate GABAergic inhibitory postsynaptic currents, leading to neuronal hyperpolarization and a reduction in neuronal firing.

| Ion Channel | Predicted Effect of this compound | Reference Compound Effect (Propofol) |

| GABAA Receptor Chloride Channel | Potentiation of GABA-induced currents | Potentiates GABA-evoked responses nih.gov |

| Voltage-Gated Sodium Channels | Inhibition at higher concentrations | Decreased sodium current in a dose-dependent manner nih.gov |

| Voltage-Gated Calcium Channels | Inhibition at higher concentrations | Blocked calcium current nih.gov |

| Transient Outward Potassium Current (Ito) | Suppression | Suppressed with an ED50 of 5.7 +/- 0.8 microM nih.gov |

The interaction of anesthetic agents with receptors can trigger downstream intracellular signaling cascades that contribute to their pharmacological effects.

Propofol has been shown to inhibit endothelin-1-induced intracellular signaling in vascular smooth muscle cells. nih.gov This is thought to occur at a point between the endothelin-1 receptor and its GTP-binding protein. nih.gov A similar mechanism could be hypothesized for this compound, potentially contributing to its cardiovascular effects.

In the context of cancer cell research, propofol has been found to regulate various signaling pathways, including the MEK/ERK pathway. nih.gov While not directly related to its anesthetic properties, these findings highlight the diverse molecular interactions of propofol-related compounds.

Studies, primarily in the context of oncology, have investigated the effects of propofol on cell survival and death.

Cell Viability and Proliferation: Propofol has been shown to suppress the viability and proliferation of various cancer cell lines in a dose-dependent manner. nih.govnih.govresearchgate.net It is plausible that this compound could exhibit similar anti-proliferative effects.

Apoptosis Induction: In conjunction with its anti-proliferative effects, propofol can induce apoptosis (programmed cell death) in cancer cells. nih.govnih.gov This is often associated with the regulation of specific microRNAs and signaling pathways. nih.gov

| Cellular Process | Predicted Effect of this compound | Reference Compound Finding (Propofol) |

| Cell Viability | Dose-dependent decrease in cancer cell lines | Suppressed viability of ovarian and gastric cancer cells nih.govnih.gov |

| Cell Proliferation | Inhibition in cancer cell lines | Inhibited proliferation of gastric cancer cells nih.gov |

| Apoptosis | Induction in cancer cell lines | Promoted apoptosis in gastric cancer cells nih.gov |

In Vivo Animal Model Studies

The loss-of-righting reflex (LORR) is a standard behavioral endpoint used in rodents to assess the anesthetic potency of a compound.

Anesthetic Potency: The dose required to induce LORR in 50% of animals (ED50) is a key measure of anesthetic efficacy. For propofol administered intravenously in rats, the ED50 for producing anesthesia has been reported as 5.0 mg/kg. researchgate.net It would be anticipated that this compound would also induce LORR, with its ED50 being a critical determinant of its potency relative to propofol.

Pharmacokinetics: The onset and duration of anesthesia are influenced by the pharmacokinetic properties of the drug. The rapid onset and short duration of action of propofol are due to its rapid distribution into and out of the central nervous system. nih.gov The introduction of a hydrophilic amino group in this compound would likely alter its lipophilicity, which could, in turn, affect its pharmacokinetic profile and, consequently, its anesthetic characteristics.

| Animal Model | Endpoint | Predicted Outcome for this compound | Comparative Data (Propofol) |

| Rat | Loss-of-Righting Reflex (LORR) | Dose-dependent induction of LORR | ED50 of 5.0 mg/kg (intravenous) researchgate.net |

| Mouse | Loss-of-Righting Reflex (LORR) | Dose-dependent induction of LORR | ED50 decreases with age in developmental mice researchgate.net |

Comprehensive Neuropharmacological Evaluations in Animal Models

Preclinical studies in animal models have extensively characterized the neuropharmacological effects of propofol, the parent compound of this compound. The primary mechanism of action for propofol is the potentiation of the inhibitory neurotransmitter γ-aminobutyric acid (GABA) at the GABA-A receptor. nih.gov This interaction enhances the inhibitory tone in the central nervous system, leading to its sedative and hypnotic effects.

In vivo studies have demonstrated that propofol directly inhibits glutamatergic neurons in the lateral hypothalamus, a key area for maintaining wakefulness. frontiersin.org Research in rodent models has shown that propofol can increase the frequency and amplitude of inhibitory postsynaptic currents in these neurons, effectively reducing their excitatory output. frontiersin.org

Furthermore, propofol has been shown to possess antiepileptic properties in both in vitro and in vivo animal models. bohrium.com It is effective in reducing seizure activity induced by various chemical convulsants. bohrium.com At non-sedative doses, propofol has also demonstrated anxiolytic effects in animal studies. bohrium.com

The neuropharmacological actions of propofol are complex and involve multiple receptor systems beyond GABA-A, including glycine (B1666218) receptors and ligand-gated chloride channels, which contribute to neuronal inhibition at the spinal level.

Cardiovascular and Respiratory System Responses in Live Models

In preclinical animal models, propofol administration is consistently associated with dose-dependent effects on the cardiovascular and respiratory systems. A primary cardiovascular effect is a decrease in systemic arterial pressure. echemi.com This hypotension is a result of both vasodilation and myocardial depression. Caution is advised in animal subjects with compromised cardiovascular function, as these effects may be more pronounced. echemi.com

Respiratory depression is another well-documented effect of propofol in animal studies. echemi.com This is characterized by a decrease in respiratory rate and tidal volume, which can lead to transient apnea (B1277953), particularly with rapid, high-dose administration. echemi.com The combination of propofol with other respiratory depressants, such as opioids, has been shown to enhance this effect. echemi.com

Rarely, a clinical syndrome involving bronchospasm, erythema, and hypotension has been observed shortly after propofol administration in animal models. echemi.com

Table 1: Summary of Cardiovascular and Respiratory Responses to Propofol in Animal Models

| System | Primary Effect | Mechanism |

|---|---|---|

| Cardiovascular | Hypotension | Vasodilation, Myocardial Depression |

| Bradycardia (less common) | Altered autonomic balance | |

| Respiratory | Respiratory Depression | Decreased central respiratory drive |

| Apnea | Dose-dependent suppression of respiratory centers |

Metabolic Profiling in Biological Matrices (e.g., intestinal metabolites in rats)

The metabolic fate of propofol has been investigated in several animal species, including rats. A study on the effects of continuous intravenous infusion of propofol on intestinal metabolites in rats found changes in the types and contents of metabolites in feces, although these changes were not statistically significant. The study, which analyzed fecal samples before and at 1, 3, and 7 days after a 3-hour infusion, noted alterations in certain metabolites. For instance, the levels of 3-hydroxyphenylacetic acid and palmitic acid increased from day 3 to day 7. Conversely, linoleic acid levels decreased to their lowest on day 3 and returned to pre-anesthesia levels by day 7.

Spearman correlation analysis in this study revealed significant correlations between some differential metabolites and microorganisms in the gut. For example, zymosterol 1, cytosin, and elaidic acid were negatively correlated with Alloprevotella. In another instance, cortexolone 3 and coprostan-3-one were positively correlated with Faecalibacterium, while aconitic acid showed a negative correlation.

In general, propofol is cleared through conjugation of the parent molecule or its quinol metabolite. bohrium.com Hydroxylation of an isopropyl group is another metabolic pathway that occurs in rats. bohrium.com The primary route of elimination for propofol and its metabolites is through the urine. bohrium.com

Studies on Potential for Abuse and Neuropharmacological Aspects of Addiction

Animal studies have provided substantial evidence for the abuse potential of propofol. Classic methods to evaluate the abuse potential of drugs, such as self-administration and conditioned place preference (CPP) studies, have demonstrated that propofol can produce rewarding and reinforcing effects.

The neurobiological underpinnings of propofol's addictive potential are linked to its effects on the brain's reward system. A key component of this circuitry is the ventral tegmental area-nucleus accumbens-prefrontal cortex (VTA-NAc-PFC) pathway. Propofol administration has been shown to influence this pathway, leading to changes in dopamine levels. In vivo microdialysis studies in rats have found that subanesthetic and anesthetic doses of propofol can robustly increase dopamine concentrations in the nucleus accumbens, which is indicative of its abuse potential.

Table 2: Neuropharmacological Mechanisms in Propofol Reinforcement from Animal Studies

| Brain Region | Neurotransmitter/Receptor System | Effect |

|---|---|---|

| Ventral Tegmental Area (VTA) | Dopamine (DA) | Increased DA neuron activity |

| Nucleus Accumbens (NAc) | Dopamine (DA) | Increased DA release |

| GABA-A Receptors | Modulation of DA release | |

| Prefrontal Cortex (PFC) | Dopamine (DA) | Altered dopaminergic signaling |

Species-Specific Differences in Pharmacological Responses and Metabolic Fate

Significant species-specific differences in the pharmacology and metabolism of propofol have been documented in preclinical studies. These variations can influence both the efficacy and the safety profile of the drug in different animal models.

Metabolic pathways for propofol show considerable interspecies variation. For example, biliary excretion leading to enterohepatic recirculation, which in turn increases sulphate conjugation, occurs in rats and dogs but not in rabbits. bohrium.com This results in marked differences in drug clearance and metabolite profiles among these species. bohrium.com

Furthermore, the inhibition of propofol glucuronidation by other compounds can also vary substantially between species. For instance, magnolol, a natural compound, inhibits propofol glucuronidation in liver microsomes from Bama pigs and cynomolgus macaques but not in those from mice or rats. The mechanism of this inhibition also differs, being competitive in pigs and noncompetitive in cynomolgus macaques.

These species-specific differences are crucial considerations when extrapolating preclinical data to other species, including humans.

Analytical Methodologies for 4 Amino Propofol Hydrochloride and Its Metabolites

Advanced Chromatographic Techniques

Chromatographic methods are central to the analysis of propofol-related compounds, enabling their separation from complex biological matrices and subsequent detection. Both gas and liquid chromatography have been extensively validated for this purpose.

Gas chromatography-mass spectrometry (GC/MS) is a robust technique for the analysis of thermally stable and volatile compounds. While effective for the parent drug, analysis of polar metabolites often requires chemical modification prior to injection.

Effective sample preparation is critical for reliable GC/MS analysis. For biological samples such as blood and urine, this process typically involves extraction, concentration, and derivatization.

Hydrolysis: To analyze total drug concentration, conjugated metabolites (e.g., glucuronides and sulfates) are often cleaved back to their parent form through acidic hydrolysis before extraction.

Extraction: Liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are commonly used to isolate the analytes from the biological matrix. More modern approaches like the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method have also been successfully applied to simplify the extraction of propofol (B549288) and its metabolites from blood and urine.

Derivatization: Due to the polar nature of hydroxylated metabolites, derivatization is essential to increase their volatility and thermal stability for GC analysis. A common and effective strategy is silylation, which converts active hydrogen atoms in hydroxyl groups into trimethylsilyl (B98337) (TMS) ethers. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are used for this purpose. The TMS derivatization process has been shown to significantly improve the chromatographic behavior and detection sensitivity for these compounds.

Table 1: Comparison of GC/MS Detection Modes for Propofol This interactive table summarizes the impact of different mass spectrometry modes on the lower limit of quantification (LLOQ).

| Analytical Mode | LLOQ (ng/mL) | Reference |

|---|---|---|

| Full Scan Mode | 325 | |

| Selected Ion Monitoring (SIM) Mode | 0.51 |

Selected Ion Monitoring (SIM) is a data acquisition mode in mass spectrometry that enhances sensitivity and selectivity for targeted compounds. Instead of scanning a wide range of mass-to-charge ratios (m/z), the instrument is programmed to detect only a few specific ions that are characteristic of the analyte of interest.

This targeted approach significantly reduces background noise, thereby improving the signal-to-noise ratio. The result is a substantial improvement in detection capabilities, allowing for the measurement of very low concentrations of the analyte. For the analysis of propofol, the use of SIM mode led to a more than 600-fold improvement in the lower limit of quantification (LLOQ) compared to the full-scan mode, decreasing from 325 ng/mL to 0.51 ng/mL. This makes SIM the preferred mode for quantitative trace analysis of propofol and its derivatives in biological samples. The analyses are achieved by monitoring characteristic ions of the derivatized compound, such as m/z 235 and 250 for silylated propofol.

Liquid chromatography-mass spectrometry (LC/MS) is particularly well-suited for the analysis of polar, non-volatile, and thermally labile compounds, such as the conjugated metabolites of propofol. This technique can analyze these metabolites directly without the need for derivatization.

The composition of the mobile phase is a critical parameter in LC/MS method development, as it influences both the chromatographic separation and the efficiency of ionization in the mass spectrometer source. For the analysis of conjugated metabolites, which are typically detected in negative ionization mode, mobile phase optimization is key to achieving high sensitivity.

Several strategies have been employed to enhance the detection of these compounds:

The addition of a small amount of a volatile base, such as triethylamine, to the mobile phase has been shown to significantly enhance the sensitivity for conjugated metabolites without compromising the quality of the chromatographic separation.

The use of buffered mobile phases with volatile salts like ammonium (B1175870) formate (B1220265) or ammonium acetate (B1210297) is common. Specifically, an ammonium fluoride (B91410) buffer in water and methanol (B129727) mobile phases has been reported to increase the ion response sensitivity for propofol metabolites.

Gradient elution, where the composition of the mobile phase is changed over the course of the analysis, is typically used to achieve optimal separation of the parent drug and its various metabolites in a single run.

Table 2: Example LC/MS Gradient Elution Program for Propofol Metabolite Analysis This interactive table outlines a sample gradient program using Mobile Phase A (MP-A: 1 mM ammonium fluoride in water) and Mobile Phase B (MP-B: 1 mM ammonium fluoride in methanol).

| Time (minutes) | % Mobile Phase B |

|---|---|

| 0 - 0.2 | 20 |

| 0.2 - 3.0 | 20 → 90 |

| 3.0 - 3.8 | 90 |

| 3.8 - 4.0 | 20 |

For the highest levels of sensitivity and selectivity, tandem mass spectrometry (LC-MS/MS) operating in Multiple Reaction Monitoring (MRM) mode is the gold standard for quantitative analysis. In an MRM experiment, a specific precursor ion corresponding to the analyte of interest is selected in the first mass analyzer. This ion is then fragmented in a collision cell, and a specific, characteristic product ion is selected and monitored by the second mass analyzer.

This precursor-to-product ion transition is highly specific to the analyte, effectively filtering out chemical noise from the matrix and resulting in a vastly improved signal-to-noise ratio. This allows for the accurate quantification of multiple analytes in a single chromatographic run. Validated LC-MS/MS methods utilizing MRM can simultaneously quantify propofol, its Phase I metabolites (like 4-hydroxypropofol), and its Phase II conjugated metabolites. The LLOQ for propofol glucuronide using an LC-MS/MS MRM method has been reported as low as 2.01 ng/mL.

Table 3: Example MRM Transitions for Propofol Metabolites This interactive table details the mass spectrometric conditions for the MRM analysis of key propofol metabolites, adapted from a validated method.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |

|---|---|---|---|---|

| Propofol Glucuronide (PG) | 353.1 | 177.1 | 30 | 14 |

| 4-Hydroxypropofol 1-glucuronide (1-QG) | 369.1 | 193.1 | 30 | 12 |

| 4-Hydroxypropofol 4-glucuronide (4-QG) | 369.1 | 193.1 | 30 | 12 |

| 4-Hydroxypropofol 4-sulfate (4-QS) | 273.1 | 193.1 | 30 | 18 |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) stands as a primary analytical technique for the separation, identification, and quantification of 4-Amino Propofol Hydrochloride and related compounds. longdom.orgijpcbs.comrjptonline.org Methods developed for its parent compound, Propofol, typically utilize reversed-phase chromatography, which is effective for separating non-polar to moderately polar compounds. Chromatographic separation is commonly achieved on columns such as an Inertsil ODS-3V (250mm x 4.6mm; 5µm) or a Thermo Scientific ODS-2 (250 mm × 4.6 mm, 5 μm). rjptonline.orgasiapharmaceutics.info Detection is frequently performed using UV detectors at wavelengths around 270 nm or 272 nm. rjptonline.orgasiapharmaceutics.info

Development of Stability-Indicating Methods

A stability-indicating analytical method is a validated quantitative procedure that can accurately and precisely measure the concentration of the active pharmaceutical ingredient (API) without interference from its degradation products, impurities, or excipients. asiapharmaceutics.infochromatographyonline.com The development of such methods is essential to ensure the safety, efficacy, and shelf-life of a drug product. longdom.org

The process involves subjecting the drug substance to forced degradation under various stress conditions, including acidic, alkaline, oxidative, thermal, and photolytic environments. asiapharmaceutics.info For instance, in studies involving Propofol, forced degradation revealed significant decomposition under alkaline conditions, with less degradation observed under acidic and oxidizing conditions. asiapharmaceutics.info No notable degradation was seen under thermal (heating at 80°C for 60 minutes) or photolytic stress. asiapharmaceutics.info A robust stability-indicating HPLC method must be able to resolve the intact drug peak from all potential degradation product peaks, demonstrating its specificity. asiapharmaceutics.infochromatographyonline.com

Quantitative Assessment in Research Formulations

HPLC is a cornerstone for the quantitative analysis of active ingredients in research and pharmaceutical formulations. longdom.org These methods ensure that the product meets the required quality specifications for potency and purity. longdom.org For the analysis of Propofol, a typical method involves preparing a standard stock solution (e.g., 1000 μg/ml) and creating a series of dilutions to establish a calibration curve. ijpcbs.com The formulation is similarly prepared, filtered, and injected into the HPLC system. ijpcbs.com

The concentration of the compound is determined by measuring the area under the curve (AUC) of its chromatographic peak and comparing it to the calibration curve. ijpcbs.com The conditions for these analyses are carefully optimized.

Table 1: Examples of HPLC Conditions for Quantitative Analysis of Propofol

| Parameter | Method 1 | Method 2 | Method 3 |

| Column | Inertsil ODS-3V (250mm x 4.6mm; 5µm) rjptonline.orgrjptonline.org | Thermo Scientific, ODS-2 (250 mm × 4.6 mm, 5 μm) asiapharmaceutics.info | C18 reversed-phase column nih.gov |

| Mobile Phase | Methanol: Water (85:15 v/v) rjptonline.orgrjptonline.org | Acetonitrile: Water (70:30 v/v) asiapharmaceutics.info | Methanol-water (70:30) nih.gov |

| Flow Rate | 1.0 ml/min rjptonline.orgrjptonline.org | 1.0 ml/min asiapharmaceutics.info | 1.0 ml/min nih.gov |

| Detection | UV at 270 nm rjptonline.orgrjptonline.org | UV at 272 nm asiapharmaceutics.info | Fluorescence (Excitation: 276 nm, Emission: 310 nm) nih.gov |

| Retention Time | Not specified | 6.633 min asiapharmaceutics.info | 6.3 min nih.gov |

Bioanalytical Applications in Diverse Biological Matrices

Bioanalytical methods are critical for quantifying a drug and its metabolites in biological fluids and tissues. researchgate.net The development of these methods involves optimizing sample preparation, extraction, separation, and detection to achieve the required sensitivity and selectivity. researchgate.net

Quantification in Whole Blood, Plasma, Urine, and Tissue Homogenates

Validated HPLC methods are available for the determination of Propofol in various biological matrices, providing a blueprint for its amino-derivative. nih.govnih.gov A common approach for sample preparation in whole blood or plasma involves protein precipitation with a solvent like methanol. nih.govresearchgate.net After centrifugation, the supernatant is directly injected into the HPLC system. nih.gov This simple preparation technique is effective and avoids laborious liquid-liquid extraction steps. researchgate.net

For enhanced sensitivity in complex biological matrices, fluorescence detection is often preferred over UV detection. nih.gov For Propofol, a fluorescence detector can be set to an excitation wavelength of 276 nm and an emission wavelength of 310 nm. nih.gov Such methods have been successfully applied to determine Propofol pharmacokinetics in rats using samples of whole blood and plasma. nih.gov Furthermore, methods have been established for the direct HPLC determination of Propofol and its primary metabolite, propofol glucuronide, along with their respective conjugates in human plasma and urine. rjptonline.org

Detection in Specialized Biological and Forensic Samples (e.g., hair, breath)

Hair analysis is a valuable tool in forensic toxicology as it can provide a retrospective timeline of drug exposure over several weeks to months. science.gov While direct analysis of this compound in hair is not widely documented, a highly sensitive and selective method has been developed and validated for its related metabolite, propofol glucuronide, in human hair. nih.gov

This method utilizes liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers superior sensitivity and specificity compared to HPLC-UV. nih.gov The sample preparation involves a simple methanol extraction from a small amount of hair (e.g., 10 mg), achieving a high recovery rate of over 91%. nih.gov The method demonstrated a very low limit of quantitation, making it suitable for detecting trace amounts of the metabolite. nih.gov The successful application of this technique to a metabolite suggests that similar methods could be developed for this compound, making it detectable in specialized forensic samples.

Table 2: Bioanalytical Method for Propofol Glucuronide in Hair

| Parameter | Details |

| Analyte | Propofol Glucuronide nih.gov |

| Matrix | Human Hair nih.gov |

| Instrumentation | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) nih.gov |

| Sample Preparation | Methanol extraction from 10 mg of hair nih.gov |

| Recovery | > 91% nih.gov |

| Lower Limit of Quantitation (LLOQ) | 5 pg/mg nih.gov |

| Linear Range | 5 pg/mg to 5000 pg/mg nih.gov |

Rigorous Method Validation Parameters in Research Settings (e.g., linearity, limits of detection and quantification, precision, accuracy, recovery, ruggedness)

For an analytical method to be considered reliable and suitable for its intended purpose, it must undergo rigorous validation according to internationally recognized guidelines, such as those from the International Council for Harmonisation (ICH). ijpcbs.comrjptonline.orgscispace.com This process evaluates several key performance parameters. researchgate.net

Linearity: This parameter demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range. researchgate.net For Propofol, HPLC methods have shown excellent linearity with correlation coefficients (R²) of 0.999 or greater over concentration ranges such as 10-110 µg/ml and 5-30 µg/mL. rjptonline.orgasiapharmaceutics.info

Limits of Detection (LOD) and Quantification (LOQ): The LOD is the lowest concentration of an analyte that the method can detect, while the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy. researchgate.net Validated methods for Propofol report an LOD of 10 ng/ml and an LOQ of 100 ng/ml, or an LOD of 0.29 μg/mL and an LOQ of 0.89 μg/mL, indicating high sensitivity. rjptonline.orgasiapharmaceutics.info

Precision: Precision measures the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. researchgate.net It is typically assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). ijpcbs.comasiapharmaceutics.info For Propofol methods, the percent relative standard deviation (%RSD) is consistently found to be less than 2%, indicating a high degree of precision. ijpcbs.comasiapharmaceutics.info

Accuracy: Accuracy reflects the closeness of the measured value to the true value. researchgate.net It is often determined through recovery studies by spiking a blank matrix with a known amount of the analyte. rjptonline.org For Propofol, accuracy is excellent, with reported recovery values typically ranging from 95.25% to 101.81%. rjptonline.orgrjptonline.org

Recovery: This parameter is particularly important in bioanalytical methods. For the analysis of propofol glucuronide in hair, the extraction recovery was determined to be greater than 91%, demonstrating the efficiency of the sample preparation process. nih.gov

Ruggedness/Robustness: Robustness is the ability of a method to remain unaffected by small, deliberate variations in method parameters, such as changes in mobile phase composition, pH, or flow rate. ijpcbs.comrjptonline.org This ensures the method is reliable under normal laboratory use.

Table 3: Summary of Validation Parameters for Propofol Analytical Methods

| Validation Parameter | Study 1 | Study 2 | Study 3 (Bioanalytical) |

| Linearity Range | 10-110 µg/ml rjptonline.orgrjptonline.org | 5-30 µg/mL asiapharmaceutics.info | 5-5000 pg/mg nih.gov |

| Correlation Coefficient (R²) | 0.999 rjptonline.orgrjptonline.org | 0.999 asiapharmaceutics.info | Not specified |

| LOD | 10 ng/ml rjptonline.orgrjptonline.org | 0.29 µg/mL asiapharmaceutics.info | Not specified |

| LOQ | 100 ng/ml rjptonline.orgrjptonline.org | 0.89 µg/mL asiapharmaceutics.info | 5 pg/mg nih.gov |

| Precision (%RSD) | < 3.45% rjptonline.org | < 2% asiapharmaceutics.info | 1.26% to 4.50% nih.gov |

| Accuracy (% Recovery) | 95.25% to 101.81% rjptonline.orgrjptonline.org | 98.01%–104.72% asiapharmaceutics.info | -4.24% to 4.4% (%RE) nih.gov |

Structure Activity/mechanism Relationship Sar/smr Studies of Amino Substituted Propofol Analogs

Influence of the 4-Amino Group on Receptor Binding Affinity, Efficacy, and Selectivity (e.g., GABAA vs. Glycine (B1666218) Receptors)

The primary molecular target for propofol's anesthetic effects is the γ-aminobutyric acid type A (GABA-A) receptor, where it acts as a positive allosteric modulator. researchgate.net Structure-activity relationship studies on para-substituted propofol (B549288) congeners have demonstrated that the introduction of a 4-amino group (-NH2) significantly reduces the molecule's affinity for the GABA-A receptor.

In a key study assessing the ability of propofol analogs to inhibit the binding of [³⁵S]-tert-butylbicyclophosphorothionate ([³⁵S]TBPS) to GABA-A receptors in rat brain membranes, 4-amino-2,6-diisopropylphenol (B7773135) showed a substantially lower affinity compared to propofol. researchgate.net The affinity index (AI), a measure of relative binding affinity, was reported to be -0.60 for the 4-amino analog, indicating a marked decrease in binding potency. researchgate.net For comparison, propofol has an AI of 0, and more lipophilic para-substituents like halogens exhibit a positive AI, indicating higher affinity. researchgate.netnih.govacs.org

This reduction in affinity is largely attributed to the physicochemical properties of the amino group. Quantitative structure-affinity relationship (QSAR) studies have shown that increased lipophilicity of para-substituents enhances binding affinity, whereas the polar and ionizable nature of the amino group (especially in its hydrochloride salt form) decreases lipophilicity, thereby hindering effective interaction with the hydrophobic binding pockets on the GABA-A receptor. nih.govacs.org Furthermore, the size of the substituent at the para-position can adversely affect affinity. acs.org

While specific data on the selectivity of 4-Amino Propofol Hydrochloride for GABA-A versus Glycine receptors is not prominently available in the literature, it is known that propofol itself can modulate other receptors, including glycine receptors. researchgate.net However, given the dramatic loss of affinity for the primary GABA-A receptor target, its efficacy at any receptor is expected to be diminished. The 4-amino substitution appears to disrupt the essential structural requirements for potent modulation of the GABA-A receptor complex.

| Compound | Para-Substituent (X) | Affinity Index (AI) |

|---|---|---|

| Propofol | -H | 0.00 |

| 4-Amino Propofol | -NH₂ | -0.60 |

| 4-Chloro Propofol | -Cl | 0.44 |

| 4-Bromo Propofol | -Br | 0.57 |

| 4-Iodo Propofol | -I | 0.52 |

Impact of Amino Functionality on the Pharmacodynamic Profile and Potency

The pharmacodynamic profile of an anesthetic is directly linked to its receptor interactions. Given the significantly reduced GABA-A receptor binding affinity of 4-amino propofol, it follows that its anesthetic potency is considerably lower than that of the parent compound. The positive modulation of GABA-A receptors is the primary mechanism for inducing hypnosis and sedation. researchgate.net A molecule with a diminished ability to bind to and modulate this receptor will inherently possess weaker hypnotic and sedative effects.

The introduction of the 4-amino group creates a pharmacodynamic profile that diverges sharply from propofol. While propofol is a potent hypnotic, the 4-amino analog would be expected to be largely inactive as an anesthetic at comparable concentrations. This aligns with the broader SAR findings that electron-donating, polar groups at the para-position are detrimental to the desired anesthetic activity, which is favored by lipophilic and certain electron-withdrawing groups that enhance receptor binding. nih.govacs.org

Structure-Metabolism Relationships of "this compound" and its Derivatives

The metabolism of propofol is extensive and rapid, contributing to its favorable recovery profile. The primary metabolic pathways are Phase II conjugation (glucuronidation) at the phenolic hydroxyl group, mediated by UGT1A9 enzymes, and Phase I oxidation (hydroxylation) of the benzene (B151609) ring by cytochrome P450 enzymes (mainly CYP2B6 and CYP2C9) to form 2,6-diisopropyl-1,4-quinol, which is subsequently conjugated. nih.govresearchgate.net

The introduction of a 4-amino group fundamentally alters the structure-metabolism relationship. This modification introduces new, competing sites for metabolic reactions:

N-Conjugation: The amino group itself is a target for Phase II enzymes, potentially undergoing N-glucuronidation, N-sulfation, or N-acetylation. These pathways are common for aromatic amines and would compete with the O-glucuronidation of the phenolic hydroxyl group.

Increased Polarity: The presence of the amino group makes the molecule significantly more polar than propofol. This increased water solubility could lead to a higher rate of direct renal excretion of the unchanged drug.

Altered CYP450 Metabolism: The electron-donating nature of the amino group can change the electronic landscape of the aromatic ring, potentially altering its susceptibility to oxidative metabolism by CYP enzymes.

Consequently, 4-amino propofol would likely exhibit a different metabolic profile than propofol, characterized by a greater variety of conjugated metabolites and potentially faster clearance due to its enhanced polarity.

Comparative Analysis with Other Propofol Derivatives (e.g., halogenated analogs, prodrugs)

A comparative analysis highlights the unique and generally unfavorable properties of the 4-amino substitution for anesthetic purposes.

Prodrugs (Fospropofol): Fospropofol (B1673577) is a water-soluble phosphate (B84403) ester prodrug of propofol. nih.gov Its design philosophy is fundamentally different from that of 4-amino propofol. Fospropofol was created to overcome the formulation challenges of propofol's poor water solubility, such as injection pain and the need for a lipid emulsion. apsf.orgnih.gov It is metabolically converted by alkaline phosphatases in the body to release propofol, the active hypnotic agent. apsf.org Therefore, fospropofol retains the pharmacodynamic activity of propofol, albeit with a slower onset and longer duration of action due to the time required for its metabolic conversion. nih.gov

In contrast, this compound is a permanently modified analog, not a prodrug. The amino group is an intrinsic part of the molecule that directly interacts with biological targets, and as demonstrated, this interaction is weak and unfavorable for anesthetic activity. While the hydrochloride salt form improves water solubility, it does not restore the anesthetic potency lost by modifying the core pharmacophore.

| Feature | 4-Amino Propofol HCl | Halogenated Propofol (e.g., 4-Chloro) | Fospropofol (Prodrug) |

|---|---|---|---|

| Design Goal | SAR Exploration | Potency/Profile Modification | Improve Solubility/Formulation |

| Water Solubility | High (as HCl salt) | Low | High |

| GABA-A Affinity | Very Low researchgate.net | High researchgate.net | Inactive (releases active propofol) apsf.org |

| Anesthetic Potency | Very Low (expected) | High nih.gov | Effective (slower onset) nih.gov |

| Mechanism | Directly modified, inactive analog | Directly modified, active analog | Metabolically converted to active propofol nih.gov |

Drug Interactions and Pharmacogenetic Considerations for 4 Amino Propofol Hydrochloride

Pharmacodynamic Interactions with Concomitant Medications

Pharmacodynamic interactions occur when drugs influence each other's effects at the site of action. For 4-Amino Propofol (B549288) Hydrochloride, which is presumed to act similarly to Propofol, the primary mechanism of action is the potentiation of the inhibitory neurotransmitter γ-aminobutyric acid (GABA) at the GABA-A receptor. nih.govfrontiersin.org Co-administration with other central nervous system (CNS) depressants can lead to synergistic or additive effects.

Opioids: The combination of Propofol and opioids is common in clinical practice and is characterized by a significant synergistic interaction. cambridge.orgmdpi.com Opioids can reduce the required concentration of Propofol for induction and maintenance of anesthesia. cambridge.organeskey.com For instance, the presence of alfentanil can decrease the EC50 (the concentration required to achieve 50% of the maximum effect) for loss of consciousness with Propofol by as much as 50%. aneskey.com This potentiation of sedative and analgesic effects is a key aspect of their combined use. mdpi.com However, this synergy also extends to adverse effects, with the combination potentially leading to more pronounced respiratory and cardiovascular depression. mdpi.comwikipedia.org

Benzodiazepines: Similar to opioids, benzodiazepines also act on the GABA-A receptor and exhibit a synergistic relationship with Propofol. cambridge.org Their co-administration results in enhanced sedation and can also increase the risk of cardiorespiratory depression. cambridge.orgeuropa.eu

Central Alpha-2 Agonists: Drugs like dexmedetomidine (B676), which are central alpha-2 adrenergic receptor agonists, can also interact with 4-Amino Propofol Hydrochloride. nih.gov These agents have sedative and analgesic properties and can decrease the requirement for Propofol. nih.govnih.gov Studies have shown that dexmedetomidine can significantly reduce the dose of Propofol needed for sedation and induction of anesthesia. nih.gov The combination is generally well-tolerated, and the physicochemical stability of Propofol with clonidine (B47849) and dexmedetomidine has been demonstrated. researchgate.net

| Concomitant Medication | Type of Interaction | Clinical Outcome | Reference |

|---|---|---|---|

| Opioids (e.g., Fentanyl, Alfentanil) | Synergistic | Enhanced sedation and analgesia; increased risk of respiratory and cardiovascular depression. | cambridge.orgmdpi.comaneskey.com |

| Benzodiazepines (e.g., Midazolam) | Synergistic | Increased sedation; heightened risk of cardiorespiratory depression. | cambridge.orgeuropa.eu |

| Central Alpha-2 Agonists (e.g., Dexmedetomidine) | Additive/Synergistic | Decreased Propofol requirement for sedation; enhanced sedation. | nih.govnih.gov |

Pharmacokinetic Interactions with Metabolic Enzyme Inducers and Inhibitors

The metabolism of Propofol is primarily hepatic, involving conjugation by uridine (B1682114) 5'-diphosphate-glucuronosyltransferase (UGT) enzymes, particularly UGT1A9, and oxidation by cytochrome P450 (CYP) enzymes. nih.gov The main CYP isoenzymes involved are CYP2B6 and to a lesser extent, CYP2C9. nih.gov It is anticipated that this compound would follow similar metabolic pathways.

Metabolic Enzyme Inducers: Substances that induce the activity of CYP2B6, such as phenobarbital, can increase the metabolism of Propofol. frontiersin.org This increased metabolic clearance would likely lead to a reduced clinical effect and a higher dose requirement to achieve the desired level of sedation or anesthesia.

Metabolic Enzyme Inhibitors: Conversely, inhibitors of CYP2B6, like clopidogrel, or inhibitors of CYP2C9 could decrease the metabolism of Propofol. frontiersin.orgresearchgate.net This would result in higher plasma concentrations and a prolonged effect, potentially increasing the risk of adverse effects. Propofol itself can act as an inhibitor of CYP3A4, which can affect the clearance of other drugs, such as midazolam. apsf.orgapsf.org

| Interacting Substance | Effect on Metabolic Enzymes (CYP2B6, UGT1A9) | Potential Impact on this compound | Reference |

|---|---|---|---|

| Enzyme Inducers (e.g., Phenobarbital) | Induction | Increased metabolism, potentially requiring higher doses. | frontiersin.org |

| Enzyme Inhibitors (e.g., Clopidogrel) | Inhibition | Decreased metabolism, leading to higher plasma concentrations and prolonged effects. | frontiersin.org |

Genetic Predispositions to Variability in Drug Response

Pharmacogenetics plays a crucial role in the interindividual variability observed in the response to Propofol. nih.govresearchgate.net Genetic polymorphisms in the genes encoding metabolic enzymes are a key determinant of its pharmacokinetic profile. nih.gov